molecular formula C16H19N5O5 B14659156 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline CAS No. 41760-38-7

7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline

Cat. No.: B14659156
CAS No.: 41760-38-7
M. Wt: 361.35 g/mol
InChI Key: CQJHLGPXGGFKJG-UHFFFAOYSA-N
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Description

7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline is a synthetic compound that combines theophylline, a well-known bronchodilator, with a catecholamine structure. This compound is of interest due to its potential therapeutic applications, particularly in respiratory medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline typically involves the following steps:

    Starting Materials: Theophylline and 3,4-dihydroxyphenylacetic acid.

    Reaction: Theophylline is reacted with 3,4-dihydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The catechol moiety can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups on the catechol ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives with reduced catechol functionality.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of catecholamines and theophylline derivatives.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Potential therapeutic agent for respiratory diseases due to its bronchodilatory properties.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through the following mechanisms:

    Bronchodilation: Theophylline component relaxes bronchial smooth muscles by inhibiting phosphodiesterase, leading to increased cyclic AMP levels.

    Catecholamine Activity: The catechol moiety interacts with adrenergic receptors, enhancing bronchodilatory effects and potentially providing anti-inflammatory benefits.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.

    Dopamine: A catecholamine neurotransmitter with various physiological roles, including vasodilation and modulation of neurotransmission.

    Epinephrine: Another catecholamine with potent bronchodilatory and vasoconstrictive properties.

Uniqueness

7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline is unique due to its dual functionality, combining the bronchodilatory effects of theophylline with the adrenergic activity of catecholamines. This dual action may offer enhanced therapeutic benefits in respiratory medicine compared to using either component alone.

Properties

CAS No.

41760-38-7

Molecular Formula

C16H19N5O5

Molecular Weight

361.35 g/mol

IUPAC Name

7-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3H-purine-2,6-dione

InChI

InChI=1S/C16H19N5O5/c22-10-3-2-9(6-11(10)23)12(24)7-17-4-1-5-21-8-18-14-13(21)15(25)20-16(26)19-14/h2-3,6,8,12,17,22-24H,1,4-5,7H2,(H2,19,20,25,26)

InChI Key

CQJHLGPXGGFKJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CNCCCN2C=NC3=C2C(=O)NC(=O)N3)O)O)O

Origin of Product

United States

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